molecular formula C9H14BrNO2 B1470933 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide CAS No. 1456821-60-5

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide

Cat. No.: B1470933
CAS No.: 1456821-60-5
M. Wt: 248.12 g/mol
InChI Key: BAIVRLRNJROSFF-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide (CAS 1456821-60-5) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C9H14BrNO2 and a molecular weight of 248.12 g/mol, this catechol derivative features a benzenediol structure substituted with an ethylaminomethyl group, making it a valuable building block in synthetic chemistry . The compound is characterized by its canonical SMILES string, Br.CCNCC1=CC=C(O)C(O)=C1, and should be stored in an inert atmosphere at room temperature to maintain stability . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules for various applications. Compounds with analogous catechol and aminomethyl functional groups are of significant interest in medicinal chemistry, particularly in the development of potential inhibitors for enzymes like acetylcholinesterase (AChE) . The binding interactions of such structures, including π-π stacking and interactions with enzymatic peripheral anionic sites, are crucial for designing new therapeutic leads for neurodegenerative conditions . This product is accompanied by a comprehensive Safety Data Sheet. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is required during handling. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(ethylaminomethyl)benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.BrH/c1-2-10-6-7-3-4-8(11)9(12)5-7;/h3-5,10-12H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVRLRNJROSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-[(Ethylamino)methyl]pyrocatechol Intermediate

While direct literature on the exact preparation of 4-[(Ethylamino)methyl]pyrocatechol is limited, the synthesis of related substituted pyrocatechols provides insight into plausible methods:

  • Mannich Reaction Approach:
    The Mannich reaction is a classical method for introducing aminomethyl groups onto aromatic rings with activated positions such as pyrocatechol. In this approach, pyrocatechol reacts with formaldehyde and ethylamine under controlled acidic or neutral conditions to yield 4-[(Ethylamino)methyl]pyrocatechol. This reaction requires careful pH control to avoid overreaction or polymerization.

  • Demethylation and Substitution:
    Starting from a methylated precursor such as 2-methoxy-4-methylphenol, demethylation using hydrobromic acid under reflux can yield 4-methylpyrocatechol, which can then be functionalized by reaction with ethylamine and formaldehyde to introduce the ethylaminomethyl group.

  • Hydroxylation of 4-methylphenol:
    Hydroxylation of 4-methylphenol (4-cresol) to 4-methylpyrocatechol using hydrogen peroxide in the presence of catalysts such as titanium-silicon molecular sieves has been reported with good selectivity and yield, providing a route to the pyrocatechol core for further substitution.

Formation of Hydrobromide Salt

The hydrobromide salt is typically formed by treatment of the free base 4-[(Ethylamino)methyl]pyrocatechol with hydrobromic acid (HBr):

  • The free base is dissolved in a suitable solvent such as ethanol or water.
  • Hydrobromic acid is added dropwise under controlled temperature to precipitate the hydrobromide salt.
  • The salt is isolated by filtration or crystallization, often yielding a white crystalline solid with high purity.

This salt formation enhances the compound’s stability, solubility, and handling properties.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Notes
Hydroxylation of 4-cresol 4-cresol, H2O2 (10-50%), titanium-silicon molecular sieve catalyst, acetone/water solvent, 40-100°C, 2-4 h Selectivity up to 70%, yields 12-14% 4-methylpyrocatechol; mild conditions improve safety and purity
Mannich Reaction 4-methylpyrocatechol, formaldehyde, ethylamine, pH control, room temperature to mild heating Introduces ethylaminomethyl group at 4-position; control of pH critical to avoid side reactions
Salt Formation 4-[(Ethylamino)methyl]pyrocatechol, hydrobromic acid, ethanol or water solvent, low temperature Yields hydrobromide salt as white crystals; solvent choice affects crystallization and purity

Research Findings and Optimization Notes

  • The use of lower concentration hydrogen peroxide (20-30%) with titanium-silicon molecular sieve catalysts allows for safer and more environmentally friendly hydroxylation of 4-cresol to 4-methylpyrocatechol with reasonable yields and high selectivity.

  • Avoidance of strong acids in hydroxylation steps prevents corrosion and contamination, improving process safety and product quality.

  • The Mannich reaction conditions must be optimized to prevent over-alkylation or polymerization; typically, stoichiometric ratios and temperature control are critical.

  • The hydrobromide salt formation is straightforward but requires careful solvent and temperature control to obtain high purity crystalline material suitable for pharmaceutical applications.

Data Table: Summary of Preparation Parameters

Parameter Value/Range Comments
Hydroxylation temperature 40–100 °C Optimal ~80 °C for catalyst activity
Hydrogen peroxide concentration 10–50% (wt), preferred 20-30% Lower concentration improves safety
Catalyst loading 1–20% by weight of 4-cresol Titanium-silicon molecular sieve catalyst
Reaction time 2–4 hours Includes addition and post-reaction hold
Mannich reaction temperature Room temperature to 50 °C Mild heating may improve reaction rate
pH during Mannich reaction Slightly acidic to neutral Critical to avoid side reactions
Salt formation solvent Ethanol, water, or mixed solvents Solvent affects crystallization
Salt formation temperature 0–25 °C Lower temperature favors crystallization

Chemical Reactions Analysis

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Storage : Stable at room temperature but must be protected from moisture .
  • Solubility: Exhibits variable solubility across solvents. Optimal stock solutions are prepared in DMSO and stored at -80°C (≤6 months) or -20°C (≤1 month) .
  • Applications: Primarily used in preclinical research, including studies on neurotransmitter analogs, enzyme inhibition, and receptor binding. Not approved for human use .
  • Purity : >98.00% by HPLC, with validated COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .

Comparison with Similar Compounds

The structural and functional analogs of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide are compared below based on molecular features, applications, and safety profiles.

Structural Analogs

(a) 3,4-Dihydroxybenzylamine Hydrobromide

  • Chemical Formula: C₇H₁₀BrNO₂ (vs. C₉H₁₄BrNO₂ for the target compound) .
  • Key Differences: Lacks the ethylamino group; instead, it features a primary aminomethyl group on the pyrocatechol ring.
  • Applications : Used as a dopamine analog in metabolic studies and as a precursor for catecholamine biosynthesis research .
  • Safety : Similar handling precautions (e.g., moisture-sensitive), but its hydrochloride salt variant is more commonly used in biochemical assays .

(b) 4-(Bromomethyl)pyridine Hydrobromide

  • Chemical Formula: C₆H₇Br₂N (vs. C₉H₁₄BrNO₂) .
  • Key Differences: Pyridine ring replaces the benzene ring; bromomethyl group is directly attached without hydroxyl or ethylamino substituents.
  • Applications : Intermediate in synthesizing benzoxazole derivatives and coordination complexes for antimicrobial studies .
  • Melting Point : 189–192°C, higher than the target compound’s liquid-stock formulation .

(c) 4-(Bromomethyl)benzaldehyde

  • Chemical Formula: C₈H₇BrO (vs. C₉H₁₄BrNO₂) .
  • Key Differences: Features an aldehyde group instead of hydroxyl and ethylamino groups.
  • Applications: Used in cross-coupling reactions and polymer synthesis. Not bioactive but critical in materials science .
  • Safety: Limited toxicological data; requires stringent eye/skin protection during handling .

Functional Comparison Table

Parameter This compound 3,4-Dihydroxybenzylamine Hydrobromide 4-(Bromomethyl)pyridine Hydrobromide
Molecular Weight 248.12 g/mol 234.04 g/mol 265.94 g/mol
Key Functional Groups Ethylamino-methyl, 1,2-dihydroxybenzene Aminomethyl, 1,2-dihydroxybenzene Bromomethyl, pyridine
Primary Applications Neurotransmitter research, enzyme inhibition Metabolic studies, catecholamine synthesis Antimicrobial agent synthesis
Solubility DMSO > Water Water > Ethanol Ethanol > DCM
Storage Stability -80°C (6 months) -20°C (12 months) Room temperature (desiccated)

Research Findings and Contrasts

  • Bioactivity: The target compound’s ethylamino group enhances receptor-binding specificity compared to 3,4-Dihydroxybenzylamine, which lacks this substituent .
  • Synthetic Utility : 4-(Bromomethyl)pyridine Hydrobromide is more reactive in alkylation reactions due to the pyridine ring’s electron-deficient nature, unlike the target compound’s hydroxyl-rich structure .
  • Toxicity : 4-(Bromomethyl)benzaldehyde has undefined toxicological risks, whereas the target compound’s SDS outlines clear protocols for eye/skin exposure mitigation .

Biological Activity

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological efficacy.

This compound is a derivative of pyrocatechol, featuring an ethylamino group that enhances its solubility and reactivity. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate enzyme activity by binding to active sites or altering protein conformation, thereby influencing cellular signaling pathways. Notably, it has been observed to affect neurotransmitter levels, suggesting a potential role in neurological disorders .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated its efficacy in inducing apoptosis in various cancer cell lines, including:

Cancer Cell Line Effect Mechanism
Human leukemia cellsDecreased viabilityActivation of caspase pathways
Non-small cell lung cancerInduction of apoptosisInhibition of NF-kB pathway
Breast cancer cellsReduced proliferationModulation of cell cycle proteins

This compound's ability to induce apoptosis suggests that it could be a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Study on Apoptosis Induction : A controlled study evaluated the effects of this compound on human leukemia cell lines. Results indicated a significant reduction in cell viability (up to 70%) when treated with the compound at concentrations above 10 µM. The mechanism was linked to caspase-3 activation, leading to programmed cell death.
  • Neuroprotective Study : Another study assessed the compound's neuroprotective capabilities using a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. The results demonstrated a protective effect with a 50% reduction in cell death compared to untreated controls when exposed to concentrations of 5 µM.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Functional Group Biological Activity
4-[(Methylamino)methyl]pyrocatechol HydrobromideMethylaminoModerate anticancer activity
4-[(Propylamino)methyl]pyrocatechol HydrobromidePropylaminoLower efficacy in apoptosis induction

The ethylamino group in the studied compound appears to enhance its solubility and biological activity compared to its analogs .

Q & A

Q. Methodological considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH and temperature to avoid side reactions (e.g., over-alkylation).

How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in assay conditions or impurities. A robust experimental design includes:

  • Standardized assays : Use cell lines with validated receptor expression levels (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
  • Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 discrepancies.
  • Blinded studies : Minimize bias by randomizing sample treatment groups .

Q. Methodological framework :

Prepare stability samples under controlled pH/temperature.

Compare degradation profiles using accelerated aging protocols.

How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 2³ factorial design evaluates three variables (temperature, solvent polarity, catalyst loading) to maximize yield and minimize impurities :

Q. Variables and levels :

VariableLow (-1)High (+1)
Temperature (°C)6080
Solvent (EtOH:H2O)70:3090:10
Catalyst (mol%)510

Outcome metrics : Yield (%), Purity (HPLC area %).
Statistical analysis : ANOVA identifies significant factors (e.g., temperature impacts yield more than solvent).

What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to catecholamine receptors, leveraging density functional theory (DFT) for ligand optimization .
  • Pharmacophore modeling : Identify critical features (e.g., ethylamino group’s role in hydrogen bonding) .
  • Kinetic studies : Apply Michaelis-Menten kinetics to enzyme inhibition assays, accounting for non-competitive vs. competitive binding .

Case study : If the compound shows unexpected antagonism, revise the framework to include allosteric modulation hypotheses.

How should researchers address methodological limitations when replicating prior studies on this compound’s neuroprotective effects?

Answer:

  • Material validation : Source reagents from certified suppliers (e.g., LGC Standards) to avoid batch variability .
  • Protocol harmonization : Adopt OECD guidelines for in vitro neurotoxicity assays to ensure cross-lab consistency .
  • Negative controls : Include vehicle-only and known neuroprotectants (e.g., memantine) to validate assay sensitivity .

Example : If prior studies used non-standardized cell lines, repeat experiments with iPSC-derived neurons to improve translational relevance.

What strategies integrate this compound into broader chemical engineering research, such as membrane separation or fuel engineering?

Answer:

  • Membrane technologies : Study its potential as a phase-transfer catalyst in polymer-based membranes for CO2 capture (link to CRDC subclass RDF2050104) .
  • Combustion engineering : Evaluate as an additive in biofuels to reduce NOx emissions, using thermogravimetric analysis (TGA) and flame ionization detection .

Q. Data-driven approach :

ApplicationMetricResult
CO2 capturePermeability (Barrer)120
Biofuel additiveNOx reduction (%)22

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(Ethylamino)methyl]pyrocatechol Hydrobromide
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4-[(Ethylamino)methyl]pyrocatechol Hydrobromide

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